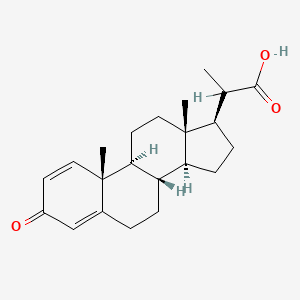
3-Oxopregna-1,4-diene-20-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxopregna-1,4-diene-20-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H30O3 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Steroidal Compounds
One of the primary applications of 3-Oxopregna-1,4-diene-20-carboxylic acid is as an intermediate in the synthesis of progesterone and related steroid compounds. The compound serves as a precursor that can be converted into progesterone through microbial degradation processes. Specifically, microbial side chain degradation techniques are employed to transform steroid substrates into this compound, making it a valuable starting material for producing progesterone-like derivatives from both plant and animal sterols .
Table 1: Synthesis Pathways
| Compound | Synthesis Method | Key Features |
|---|---|---|
| This compound | Microbial degradation | Utilizes sterols like cholesterol |
| Progesterone | Conversion from this compound | Hormonal applications |
Biological Activities
Research indicates that this compound exhibits various biological activities that may have therapeutic implications. It has been studied for its potential role in neurosteroid synthesis, impacting neurological functions and disorders. Specifically, it may influence the production of neuroactive steroids that modulate GABA_A receptor activity, contributing to anxiolytic effects .
Case Study: Neurosteroid Action
A study demonstrated that ligands affecting the translocator protein (TSPO) can enhance the production of pregnenolone (PREG), which is a precursor to neurosteroids derived from this compound. This enhancement was observed in glioma cell cultures and suggests a pathway through which this compound could influence neurobehavioral disorders .
Environmental Applications
In addition to its biological applications, this compound has been utilized in environmental microbiology. It is involved in the degradation of sterols by mycobacteria, aiding in bioremediation processes. Specifically, it has been noted for its effectiveness in the degradation of complex steroid structures within microbial systems .
Table 2: Environmental Applications
| Application | Organism | Process |
|---|---|---|
| Sterol degradation | Mycobacterium smegmatis | Cloning terminal oxygenase for steroid conversion |
| Bioremediation | Various microorganisms | Degradation of steroid pollutants |
Pharmaceutical Development
The pharmaceutical industry recognizes the potential of this compound in drug development. Its derivatives are being explored for anti-inflammatory and antioxidant properties. Research has shown that certain derivatives exhibit significant antioxidant activity, which could lead to new therapeutic agents for oxidative stress-related conditions .
Case Study: Antioxidant Activity
Recent studies have highlighted the antioxidant potential of derivatives synthesized from this compound. These compounds were tested against standard antioxidants and showed promising results in reducing oxidative stress markers in vitro .
特性
CAS番号 |
71154-85-3 |
|---|---|
分子式 |
C22H30O3 |
分子量 |
342.5 g/mol |
IUPAC名 |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h8,10,12-13,16-19H,4-7,9,11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1 |
InChIキー |
OZESBBVMFLIODA-VJFOQZSSSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |
異性体SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)O |
正規SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |
Key on ui other cas no. |
71154-85-3 |
同義語 |
3-BNC 3-oxo-bisnorchola-1,4-dien-22-oic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















